molecular formula C8H6Cl2O2 B164890 Methyl 2,6-dichlorobenzoate CAS No. 14920-87-7

Methyl 2,6-dichlorobenzoate

Cat. No.: B164890
CAS No.: 14920-87-7
M. Wt: 205.03 g/mol
InChI Key: HEYGSGDIWJDORA-UHFFFAOYSA-N
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Description

Methyl 2,6-dichlorobenzoate: is an organic compound with the molecular formula C8H6Cl2O2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-dichlorobenzoate can be synthesized through the esterification of 2,6-dichlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2,6-dichlorobenzoate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

  • Poly(p-phenylene) : Used as a starting reagent in the synthesis of poly(p-phenylene), which has applications in materials science and electronics .
  • Antiviral Agents : Recent studies have indicated that derivatives of this compound exhibit potent antiviral activity against SARS-CoV-1, making it a candidate for therapeutic development against coronaviruses .

Environmental Applications

This compound has been studied for its role in bioremediation:

  • Microbial Degradation : Research has shown that microorganisms such as Burkholderia cepacia can degrade methyl benzoate derivatives, including this compound, which could be significant for environmental cleanup efforts .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application:

  • Acute Toxicity : Studies indicate that this compound exhibits moderate acute toxicity when inhaled or ingested, necessitating careful handling and usage protocols .
  • Skin Sensitization : Research has also assessed skin sensitization potential, highlighting the need for protective measures during laboratory handling .

Data Table of Applications

Application AreaSpecific Use CaseSource
Organic SynthesisIntermediate for poly(p-phenylene)
Antiviral ResearchPotential therapeutic agent against coronaviruses
Environmental ScienceMicrobial degradation of methyl benzoate derivatives
ToxicologyStudies on acute inhalation toxicity

Case Study 1: Antiviral Activity

A study demonstrated that a derivative of this compound displayed significant antiviral potency against SARS-CoV-1 with an EC50 value of 0.29 μM in Vero cells. This finding suggests potential for further development as an antiviral therapeutic agent .

Case Study 2: Biodegradation

Research involving Arthrobacter keyseri showed the biotransformation of polychlorinated biphenyls into various chlorinated benzoates, including this compound. This bioconversion indicates its utility in bioremediation strategies aimed at reducing environmental pollutants .

Mechanism of Action

The mechanism of action of methyl 2,6-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects are mediated through its chemical structure, which allows it to interact with various biological molecules .

Comparison with Similar Compounds

Biological Activity

Methyl 2,6-dichlorobenzoate (MDCB) is an aromatic compound that has garnered attention for its various biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound has the molecular formula C8H6Cl2O2C_8H_6Cl_2O_2 and is characterized by the presence of two chlorine atoms on the benzene ring. It appears as a low melting solid, typically white to very pale yellow in color. The compound is soluble in organic solvents and exhibits moderate toxicity levels in biological systems .

MDCB functions primarily as an inhibitor of certain enzymes, particularly serine proteases. Research indicates that it interacts with the active sites of these enzymes, leading to their inactivation. For instance, studies have shown that MDCB can effectively inhibit human neutrophil elastase (HNE), a serine protease involved in inflammatory responses. The mechanism involves the formation of a stable acyl-enzyme complex, which subsequently undergoes hydrolysis to yield inactive enzyme forms .

Biological Activities

  • Antimicrobial Properties :
    • MDCB exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.
  • Plant Growth Regulation :
    • The compound acts as a plant growth regulator, influencing physiological processes such as seed germination and root development. Its application in agriculture can enhance crop yields and improve resistance to environmental stressors.
  • Toxicological Studies :
    • Toxicity assessments reveal that MDCB has moderate toxicity towards aquatic organisms and mammals. Studies indicate an oral LD50 value of approximately 300-500 mg/kg in rodents, highlighting the need for careful handling and application in agricultural practices .

Study 1: Inhibition of Human Neutrophil Elastase

A pivotal study investigated the inhibitory effects of MDCB on HNE. Using X-ray crystallography, researchers elucidated the binding interactions between MDCB and the enzyme, revealing critical insights into its mechanism of action. The study reported a significant reduction in elastase activity upon treatment with MDCB, underscoring its potential as a therapeutic agent for inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of MDCB against clinical isolates of bacteria. The results indicated that MDCB exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains, suggesting its viability as a candidate for antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against various strains
Enzyme InhibitionStrong inhibitor of HNE
Plant Growth RegulationEnhances growth parameters
ToxicityModerate toxicity (LD50 ~ 300-500 mg/kg)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 2,6-dichlorobenzoate, and how can reaction efficiency be maximized?

  • This compound is typically synthesized via esterification of 2,6-dichlorobenzoic acid with methanol under acidic catalysis. Key parameters include reaction time (e.g., 1–2 hours for similar esters), temperature control (60–80°C), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization ensures high yields (e.g., 51–91% for analogous benzoates) . Validate precursor purity using NMR and FTIR to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns (e.g., 2,6-dichloro groups) and ester functionality. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ at m/z 235.0). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1720 cm⁻¹) and C-Cl vibrations. Chromatographic methods (HPLC, GC) assess purity (>97%) .

Q. How should this compound be safely handled in laboratory settings?

  • Use chemical fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers at 0–6°C to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. What kinetic strategies are used to evaluate this compound derivatives as inhibitors of human neutrophil elastase (HNE)?

  • Progress curve analysis measures the bimolecular rate constant (kinact/KI), with reported values up to 8.9 × 10⁶ M⁻¹s⁻¹ for related inhibitors. Pre-incubate HNE with the inhibitor and monitor residual activity using chromogenic substrates (e.g., MeOSuc-AAPV-pNA). Determine KI via nonlinear regression of time-dependent inactivation curves .

Q. How does regioselective nitration of this compound influence its reactivity in electrophilic substitution reactions?

  • Nitration at the 3-position (e.g., methyl 2,6-dichloro-3-nitrobenzoate) is achieved using mixed HNO3/H2SO4 under controlled cooling (0–5°C). The electron-withdrawing nitro group enhances electrophilic substitution at meta/para positions. Monitor reaction progress via TLC and isolate products via flash chromatography .

Q. What microbial pathways degrade this compound, and how can these be leveraged for bioremediation studies?

  • Aminobacter sp. MSH1 catabolizes this compound via hydrolysis to 2,6-dichlorobenzoic acid, followed by dioxygenase-mediated ring cleavage. Optimize degradation by supplementing cultures with ammonium hydroxide (10 mM) and monitoring metabolite profiles via LC-MS .

Q. How can this compound be selectively hydrolyzed to its sodium salt for enhanced solubility in aqueous reaction systems?

  • Treat the ester with NaOH (2M) in a 1:1 ethanol/water mixture at 60°C for 4 hours. Acidify the product with HCl to isolate 2,6-dichlorobenzoic acid, then neutralize with NaHCO3 to form sodium 2,6-dichlorobenzoate. Confirm conversion via pH titration and FTIR (loss of ester C=O stretch) .

Q. Methodological Considerations

  • Contradiction Analysis : Discrepancies in reported yields (e.g., 51% vs. 91% for similar esters) may arise from solvent polarity (e.g., DCM vs. THF) or catalyst loading (e.g., H2SO4 vs. TsOH). Replicate conditions with strict moisture control .
  • Experimental Design : For enzymatic assays, include positive controls (e.g., elastatinal) and validate inhibitor specificity using proteinase 3 inhibition assays .

Properties

IUPAC Name

methyl 2,6-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYGSGDIWJDORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344796
Record name Methyl 2,6-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14920-87-7
Record name Methyl 2,6-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dichlorobenzoic acid (5.00 g, 26.2 mmol) was diluted in dimethylcarbonate (44 mL, 530 mmol). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.91 mL, 26.2 mmol) was added last. The reacted was refluxed for 2 days. Upon cooling, the solution was diluted with ethyl acetate and water. The aqueous layer was removed and the organic layer was washed with water, 2N HCl (2×'s), sat. NaHCO3 (2×'s), and twice with water. The organic layer was dried over sodium sulfate, filtered, and concentrated to yield 4.61 g (86%) of the desired compound as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
3.91 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Methyl 2,6-dichlorobenzoate
Methyl 2,6-dichlorobenzoate
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Methyl 2,6-dichlorobenzoate
Methyl 2,6-dichlorobenzoate
Methyl 2,6-dichlorobenzoate

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